molecular formula C10H10FNO B1378138 5-(2-fluoroethoxy)-1H-indole CAS No. 1240407-43-5

5-(2-fluoroethoxy)-1H-indole

Cat. No.: B1378138
CAS No.: 1240407-43-5
M. Wt: 179.19 g/mol
InChI Key: VRTAUTLAOMSHHQ-UHFFFAOYSA-N
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Description

5-(2-fluoroethoxy)-1H-indole: is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-fluoroethoxy)-1H-indole typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available indole.

    Fluoroethoxylation: The indole undergoes a nucleophilic substitution reaction with 2-fluoroethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The product is purified using standard techniques such as column chromatography to obtain the desired this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(2-fluoroethoxy)-1H-indole can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding indole-2-carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The compound can participate in electrophilic substitution reactions, where the indole ring can be further functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Indole-2-carboxylic acids.

    Reduction: Reduced indole derivatives.

    Substitution: Various substituted indoles depending on the electrophile used.

Scientific Research Applications

Chemistry: 5-(2-fluoroethoxy)-1H-indole is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors, making it valuable in biochemical research.

Medicine: Research into this compound explores its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological and psychiatric disorders.

Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-fluoroethoxy)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated ethoxy group can enhance the compound’s binding affinity and selectivity, influencing its biological activity. The exact pathways and targets depend on the specific application and context of the research.

Comparison with Similar Compounds

    5-(2-fluoroethoxy)-2-pyridylmethanol: Another fluorinated compound with similar structural features.

    5-(2-fluoroethoxy)isoindoline: A related compound with a different heterocyclic core.

Uniqueness: 5-(2-fluoroethoxy)-1H-indole stands out due to its indole core, which is a common motif in many biologically active molecules. The presence of the fluorinated ethoxy group further enhances its chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

5-(2-fluoroethoxy)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-4-6-13-9-1-2-10-8(7-9)3-5-12-10/h1-3,5,7,12H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTAUTLAOMSHHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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